4-Isopropyl-2-methylaniline
Overview
Description
4-Isopropyl-2-methylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the benzene ring is substituted with an isopropyl group at the 4-position and a methyl group at the 2-position. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methylaniline followed by reduction and subsequent alkylation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using iron and hydrochloric acid. The alkylation step involves reacting the intermediate with isopropyl chloride in the presence of a strong base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenation, where reagents like bromine or chlorine are used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, including nitro compounds and carboxylic acids.
Reduction: Reduction reactions can produce amines and other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives and other substituted anilines.
Scientific Research Applications
4-Isopropyl-2-methylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate the effects of aniline derivatives on biological systems.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Isopropyl-2-methylaniline is similar to other aniline derivatives, such as 2-Isopropyl-4-methylaniline and 4-Isopropyl-N-methylaniline. its unique substitution pattern gives it distinct chemical and physical properties, making it suitable for specific applications.
Comparison with Similar Compounds
2-Isopropyl-4-methylaniline
4-Isopropyl-N-methylaniline
2,6-Dimethylaniline
3-Isopropyl-2-methylaniline
Properties
IUPAC Name |
2-methyl-4-propan-2-ylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWNLVJBQRJIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-89-8 | |
Record name | 2-methyl-4-(propan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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